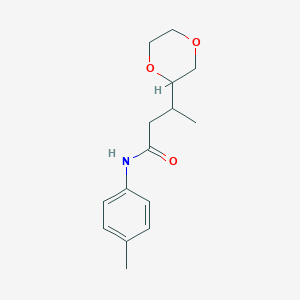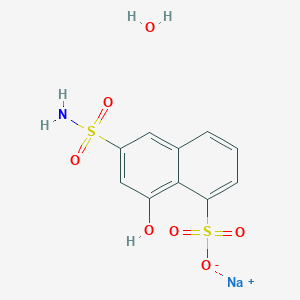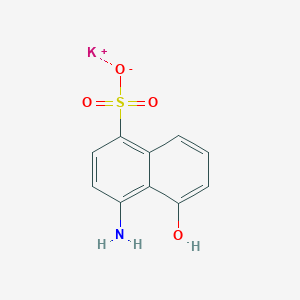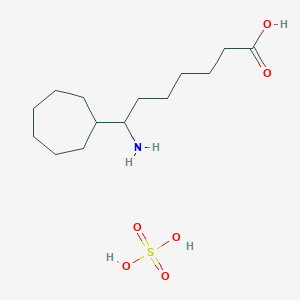
4-(benzoylamino)hexanoic acid
Vue d'ensemble
Description
4-(Benzoylamino)hexanoic acid, also known as BHA, is an organic compound that has gained attention in scientific research due to its potential applications in various fields. BHA is a derivative of the amino acid lysine and has been synthesized through various methods.
Applications De Recherche Scientifique
4-(benzoylamino)hexanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-(benzoylamino)hexanoic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for conditions such as arthritis and cardiovascular disease. 4-(benzoylamino)hexanoic acid has also been studied for its potential use as an antibiotic and as a drug delivery system.
In agriculture, 4-(benzoylamino)hexanoic acid has been shown to have antimicrobial properties, making it a potential natural preservative for food and agricultural products. 4-(benzoylamino)hexanoic acid has also been studied for its potential use as a growth promoter for plants.
In materials science, 4-(benzoylamino)hexanoic acid has been studied for its potential use as a polymer additive and as a corrosion inhibitor.
Mécanisme D'action
4-(benzoylamino)hexanoic acid's mechanism of action is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit the production of reactive oxygen species. 4-(benzoylamino)hexanoic acid has also been shown to inhibit the activity of enzymes involved in inflammation and to modulate the immune response.
Biochemical and Physiological Effects:
4-(benzoylamino)hexanoic acid has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antimicrobial activity. 4-(benzoylamino)hexanoic acid has also been shown to modulate the immune response and to have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(benzoylamino)hexanoic acid's advantages for lab experiments include its low toxicity and its ability to scavenge free radicals and inhibit the production of reactive oxygen species. However, 4-(benzoylamino)hexanoic acid's limitations include its potential to interfere with the activity of enzymes involved in metabolism and its potential to interact with other compounds in complex mixtures.
Orientations Futures
For 4-(benzoylamino)hexanoic acid research include further studies on its potential therapeutic applications, its antimicrobial properties, and its potential use as a natural preservative and growth promoter in agriculture. 4-(benzoylamino)hexanoic acid's potential as a polymer additive and corrosion inhibitor should also be further explored. Additionally, studies on the safety and toxicity of 4-(benzoylamino)hexanoic acid should be conducted to determine its suitability for various applications.
In conclusion, 4-(benzoylamino)hexanoic acid is a compound with potential applications in various fields, including medicine, agriculture, and materials science. Its mechanism of action and biochemical and physiological effects are still being studied, and its advantages and limitations for lab experiments should be carefully considered. Future research on 4-(benzoylamino)hexanoic acid should focus on its potential therapeutic applications, its antimicrobial properties, and its potential use in agriculture and materials science.
Propriétés
IUPAC Name |
4-benzamidohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-11(8-9-12(15)16)14-13(17)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXUYXKGGLOADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)O)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzamidohexanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3834336.png)
![7-(allyloxy)-4,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B3834355.png)


![N-[5-(anilinosulfonyl)-2-methylphenyl]acetamide](/img/structure/B3834377.png)



![4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B3834410.png)
![6,7-dihydro-1-benzothiophen-4(5H)-one O-[2-(dimethylamino)ethyl]oxime hydrochloride](/img/structure/B3834419.png)
![{5-[(hydroxyimino)(2-thienyl)methyl]-2-thienyl}acetic acid](/img/structure/B3834423.png)

![2-tert-butyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B3834439.png)
